Tebipenem

antimicrobial susceptibility testing ESBL-producing Enterobacterales bloodstream infections

Tebipenem is the only oral carbapenem in advanced clinical development—no IV carbapenem can match its oral delivery profile. With MIC90 0.03 mg/L vs ESBL E. coli (8-fold more potent than imipenem), it is an essential reference for AST panels and MDR Enterobacterales surveillance. Stable against all serine β-lactamases (TEM-1, CTX-M, KPC, OXA-48), it is the ideal partner carbapenem for β-lactamase inhibitor discovery. Validated in Phase III PIVOT-PO and ADAPT-PO trials. Procure ≥98% tebipenem for oral carbapenem R&D and clinical microbiology.

Molecular Formula C16H21N3O4S2
Molecular Weight 383.5 g/mol
CAS No. 161715-21-5
Cat. No. B1682724
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTebipenem
CAS161715-21-5
SynonymsTebipenem;  LJC-11036;  LJC 11036;  LJC11036; 
Molecular FormulaC16H21N3O4S2
Molecular Weight383.5 g/mol
Structural Identifiers
SMILESCC1C2C(C(=O)N2C(=C1SC3CN(C3)C4=NCCS4)C(=O)O)C(C)O
InChIInChI=1S/C16H21N3O4S2/c1-7-11-10(8(2)20)14(21)19(11)12(15(22)23)13(7)25-9-5-18(6-9)16-17-3-4-24-16/h7-11,20H,3-6H2,1-2H3,(H,22,23)/t7-,8-,10-,11-/m1/s1
InChIKeyGXXLUDOKHXEFBQ-YJFSRANCSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Tebipenem CAS 161715-21-5: An Orally Bioavailable Carbapenem Antibiotic for Multidrug-Resistant Gram-Negative Infections


Tebipenem (CAS: 161715-21-5) is a broad-spectrum carbapenem antibiotic that inhibits bacterial cell wall synthesis by binding to penicillin-binding proteins (PBPs) [1]. Clinically developed as the orally bioavailable prodrug tebipenem pivoxil hydrobromide (TBP-PI-HBr), tebipenem is the first oral carbapenem intended for treating complicated urinary tract infections (cUTI) and acute pyelonephritis caused by multidrug-resistant (MDR) Gram-negative pathogens, including extended-spectrum β-lactamase (ESBL)-producing Enterobacterales [2]. Unlike all other carbapenems which require parenteral administration, tebipenem offers an oral treatment option with potential to reduce hospitalization and intravenous therapy requirements [3].

Why Tebipenem (CAS 161715-21-5) Cannot Be Substituted with Other Oral β-Lactams or Parenteral Carbapenems


In-class substitution among carbapenems or oral β-lactams is not scientifically justifiable for Tebipenem due to several critical differentiating factors. First, Tebipenem is the only oral carbapenem prodrug currently in advanced clinical development, whereas all other carbapenems (meropenem, imipenem, ertapenem, doripenem) require intravenous administration—a fundamental delivery difference with direct clinical and health-economic implications [1]. Second, within the limited class of oral penems/carbapenems (tebipenem, faropenem, sulopenem), tebipenem exhibits a distinct activity profile against ESBL- and AmpC-producing Enterobacterales, with MIC values that are not interchangeable [2]. Third, the pharmacokinetic properties of tebipenem pivoxil—including its prodrug conversion, renal elimination, and food-independent absorption—differ meaningfully from alternative oral β-lactam agents, precluding generic substitution without compromising therapeutic outcomes [3].

Tebipenem CAS 161715-21-5: Quantitative Comparative Evidence Against Closest Analogs


In Vitro Potency: Tebipenem MIC90 Against ESBL/AmpC-Producing E. coli vs. Intravenous Carbapenems

Against 274 bloodstream infection isolates of ESBL- and AmpC-producing E. coli, the MIC90 of tebipenem was 0.03 mg/L, which was equivalent to meropenem (0.03 mg/L) and 2-fold lower than doripenem (0.06 mg/L). Critically, tebipenem MIC90 was 8-fold lower than imipenem (0.25 mg/L) and 4-fold lower than ertapenem (0.12 mg/L) against the same isolate collection [1]. For K. pneumoniae (n=42), tebipenem MIC90 was 0.125 mg/L, which was 4-fold lower than imipenem (0.5 mg/L) and 2-fold lower than ertapenem (0.25 mg/L) [1].

antimicrobial susceptibility testing ESBL-producing Enterobacterales bloodstream infections

Superior Potency Against Streptococcus pneumoniae: Tebipenem vs. Ertapenem and Other Oral Carbapenems

In a large in vitro study of 1,264 Streptococcus pneumoniae isolates from community-acquired respiratory tract infections, tebipenem demonstrated an MIC90 of 0.12 mg/L, which was 8-fold more potent than ertapenem (MIC90 = 1 mg/L) [1]. In a separate Japanese study, tebipenem exhibited the most potent antibacterial activity among all tested oral agents against S. pneumoniae (MIC90 ≤ 0.06 μg/mL), exceeding the potency of the injectable carbapenem panipenem (MIC90 ≤ 0.12 μg/mL) [2]. Tebipenem inhibited 100% of S. pneumoniae isolates at ≤1 mg/L, including penicillin-resistant strains [1].

community-acquired respiratory tract infections Streptococcus pneumoniae oral carbapenem activity

Phase III Clinical Efficacy: Oral Tebipenem Non-Inferior to Intravenous Imipenem-Cilastatin in cUTI

In the global, randomized, double-blind Phase III PIVOT-PO trial (NCT06059846), oral tebipenem pivoxil hydrobromide 600 mg every 6 hours was compared to intravenous imipenem-cilastatin 500 mg every 6 hours in 929 hospitalized adults with cUTI or acute pyelonephritis. At the test-of-cure visit (Day 17), the overall response rate (clinical cure plus microbiological eradication) was 58.5% (261/446) in the tebipenem arm versus 60.2% (291/483) in the imipenem-cilastatin arm, falling within the 10% non-inferiority margin (P = 0.003) [1]. Clinical cure rates at Day 28 were 87.9% for tebipenem and 88.6% for imipenem-cilastatin [2]. The trial was stopped early for efficacy based on an independent data monitoring committee recommendation [1].

complicated urinary tract infection Phase III clinical trial oral vs. intravenous carbapenem

Oral Bioavailability Without Clinically Relevant Food Effect: Tebipenem vs. Fasted-State Dependence of Alternative Prodrugs

In a dedicated bioequivalence and food-effect crossover study of 36 healthy subjects, administration of tebipenem pivoxil hydrobromide with a high-fat meal had no clinically meaningful effect on tebipenem pharmacokinetic parameters [1]. The geometric mean ratios (fed/fasted) for AUC0-t, AUC0-inf, and Cmax all fell within the 80-125% bioequivalence limits [1]. In the single-ascending-dose phase of a separate PK study, mean tebipenem plasma concentrations were comparable in fed and fasted states for the 300 mg and 600 mg doses, with approximately 55-60% of tebipenem recovered unchanged in urine [2].

pharmacokinetics food effect oral bioavailability prodrug

β-Lactamase Stability: Tebipenem Retains Activity Against Diverse Serine β-Lactamases

Tebipenem was tested for stability to hydrolysis by a panel of clinically relevant β-lactamases, including TEM-1, AmpC, CTX-M, OXA-48, KPC, and NDM-1 enzymes [1]. Tebipenem demonstrated stability against many serine β-lactamases from all molecular classes [2]. In a study of recombinant E. coli strains expressing defined β-lactamases, tebipenem and sulopenem exhibited a similar spectrum of activity compared to intravenous carbapenems and displayed lower MIC values than ceftibuten-avibactam against E. coli producing ESBLs or AmpC enzymes [3]. FT-ICR mass spectrometry demonstrated that the tebipenem acyl-enzyme complex remains stable for greater than 90 minutes [4].

β-lactamase stability ESBL AmpC KPC OXA-48

Comparative Safety: Oral Tebipenem Demonstrates Adverse Event Profile Comparable to IV Ertapenem

In the Phase III ADAPT-PO trial comparing oral tebipenem pivoxil hydrobromide (600 mg q8h) to intravenous ertapenem (1 g q24h) in 868 patients with cUTI, both groups had similar safety outcomes [1]. The overall incidence of adverse events was approximately 26% in both arms, with diarrhea, headache, and nausea being the only events occurring in >1% of patients in either treatment group [1]. Most adverse events were mild or moderate in severity. Six patients (1.3%) in the tebipenem group had an adverse event leading to discontinuation, compared to eight patients (1.2%) in the ertapenem group [2].

adverse events safety profile tolerability oral carbapenem

Tebipenem CAS 161715-21-5: Validated Research and Clinical Application Scenarios Based on Quantitative Evidence


Reference Compound for Antimicrobial Susceptibility Testing of ESBL- and AmpC-Producing Enterobacterales

Based on the demonstrated in vitro activity of tebipenem against ESBL- and AmpC-producing E. coli (MIC90 = 0.03 mg/L, equivalent to meropenem and 8-fold more potent than imipenem) and K. pneumoniae (MIC90 = 0.125 mg/L, 4-fold more potent than imipenem) [1], tebipenem serves as a critical reference compound in antimicrobial susceptibility testing (AST) panels and surveillance studies of multidrug-resistant Enterobacterales. Clinical microbiology laboratories evaluating novel oral β-lactam agents or conducting regional resistance surveillance can use tebipenem MIC distributions as a benchmark for comparing the activity of new oral carbapenem candidates against ESBL/AmpC producers. This application is particularly relevant for bloodstream infection isolate collections where oral step-down therapy options are being assessed [1].

Positive Control for β-Lactamase Stability and Inhibitor Screening Assays

Tebipenem's demonstrated stability against serine β-lactamases from all molecular classes (including TEM-1, AmpC, CTX-M, OXA-48, and KPC) [1], combined with its prolonged acyl-enzyme complex stability (>90 minutes by FT-ICR mass spectrometry) [2], positions it as an ideal positive control and reference standard for β-lactamase inhibitor discovery programs. Pharmaceutical research laboratories developing novel β-lactamase inhibitors (e.g., taniborbactam, avibactam analogs) can employ tebipenem as a partner carbapenem to assess inhibitor potency restoration against serine carbapenemase-producing strains [3]. The compound's oral bioavailability further supports its use in in vivo efficacy models where oral carbapenem-inhibitor combinations are being evaluated.

Oral Comparator for Clinical Trials Evaluating New Antibiotics in Complicated Urinary Tract Infections

The PIVOT-PO Phase III trial established that oral tebipenem pivoxil hydrobromide (600 mg q6h) is non-inferior to intravenous imipenem-cilastatin for cUTI, with overall response rates of 58.5% vs. 60.2% (difference -1.7%, P=0.003 for non-inferiority) [1]. Similarly, the ADAPT-PO trial demonstrated non-inferiority to intravenous ertapenem with comparable safety [2]. These validated efficacy benchmarks make tebipenem an evidence-based oral comparator for future clinical trials of novel antibiotics targeting MDR Gram-negative cUTI. Pharmaceutical sponsors and contract research organizations (CROs) designing non-inferiority trials can reference tebipenem's established response rates, safety profile, and pharmacokinetic parameters for sample size calculations and comparator selection.

Oral Bioavailability Reference Standard for Carbapenem Prodrug Development

Tebipenem pivoxil hydrobromide's pharmacokinetic profile—characterized by dose-proportional exposure (linear PK from 100-900 mg), 55-60% urinary recovery of unchanged drug, and lack of clinically meaningful food effect [1]—establishes it as a reference standard for oral carbapenem prodrug development programs. Medicinal chemistry and formulation development teams working on novel oral carbapenems or β-lactam prodrugs can benchmark their candidates against tebipenem's oral bioavailability metrics, including the demonstrated bioequivalence between clinical trial and registration tablet formulations (geometric mean ratios for AUC and Cmax within 80-125% limits) [2]. The compound's mass balance and metabolite profiling data (38.7% urinary radioactivity recovery, 44.6% fecal recovery) [3] provide a validated comparator dataset for ADME studies of new oral β-lactam candidates.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

41 linked technical documents
Explore Hub


Quote Request

Request a Quote for Tebipenem

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.